L-Thyroxine-13C6

Catalog No.
S1791281
CAS No.
M.F
C15H11I4NO4
M. Wt
777.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Thyroxine-13C6

Product Name

L-Thyroxine-13C6

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid

Molecular Formula

C15H11I4NO4

Molecular Weight

777.86 g/mol

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1

InChI Key

XUIIKFGFIJCVMT-XXOGGYJESA-N

Synonyms

Thyroxine-[L-Tyr-ring-13C6]; O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-13C6

One of the isotopic labelled form of L-Thyroxine, which is a thyroid hormone and a synthetic form of thyroxine.

L-Thyroxine-13C6 (13C6-T4) is a highly specialized, stable isotope-labeled internal standard (SIL-IS) engineered specifically for the ultra-trace quantification of thyroxine in complex biological matrices [1]. By incorporating six carbon-13 atoms into the phenolic ring, this compound achieves a +6 Da mass shift (m/z 783.6) relative to endogenous L-thyroxine (m/z 777.6), providing unambiguous mass resolution [2]. In procurement and material selection contexts, it is the definitive reference material for clinical laboratories, contract research organizations (CROs), and bioanalytical facilities developing high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is particularly critical for Free T4 (FT4) and Total T4 measurements utilizing equilibrium dialysis, ultrafiltration, or online solid-phase extraction (SPE), where precise recovery standardization and matrix effect correction are mandatory for regulatory compliance [3].

Research Fit

Role Isotope-labeled internal standard
Format Certified reference material solution
Method LC-MS/MS surrogate matrix quantitation

Generic substitution with deuterated analogs (e.g., d4-T4 or d5-T4) frequently compromises rigorous bioanalytical workflows due to the well-documented 'deuterium isotope effect' [1]. In reverse-phase chromatography, deuterated compounds exhibit a slight retention time shift relative to the unlabeled target analyte, causing the internal standard and the target to elute at different moments [2]. This temporal mismatch exposes them to different matrix suppression zones in the mass spectrometer source, invalidating the internal standard's ability to accurately correct for matrix effects [3]. Furthermore, deuterium labels are highly susceptible to hydrogen-deuterium (H/D) exchange during harsh sample preparation steps—such as pronase digestion at 37°C or acidic/basic liquid-liquid extraction—leading to artificial signal loss and quantification errors [1]. Unlabeled T4 is entirely non-viable as a substitute, as its identical mass-to-charge ratio prevents differentiation from endogenous thyroxine.

Substitution Risk

Unlabeled T4
No mass shift; cannot serve as internal standard to correct for endogenous T4 or matrix effects in surrogate matrix methods.
13C6-T2 / other analogs
Different chromatographic behavior and parallelism may undermine surrogate analyte accuracy, especially at low concentrations.
13C9-T4 / alternate labels
Retention time shifts or matrix effect divergence can compromise co-elution and accurate isotope dilution correction.

Chromatographic Co-elution Fidelity

Unlike deuterated standards, which suffer from the deuterium isotope effect and elute at slightly different times than the target analyte on reverse-phase columns, L-Thyroxine-13C6 achieves exact chromatographic co-elution with endogenous T4 [1]. This ensures that both the internal standard and the target analyte enter the mass spectrometer source simultaneously.

Evidence DimensionRetention time shift (ΔRT) vs. endogenous target
Target Compound DataΔRT = 0.00 min (Exact co-elution)
Comparator Or BaselineDeuterated T4 (ΔRT > 0.00 min, measurable chromatographic shift)
Quantified DifferenceElimination of retention time mismatch
ConditionsReverse-phase UPLC-MS/MS (C18 column)

Exact co-elution guarantees that the internal standard experiences identical ion suppression as the target, enabling flawless matrix effect correction.

Method Accuracy
Reported
Surrogate matrix + 13C6-T4 more accurate than surrogate analyte + 13C6-T2
Supports surrogate matrix method selection
Parallelism evaluation challenging with 13C6-T2

Isotopic Label Stability During Harsh Sample Processing

Bioanalytical workflows for tissue homogenates or bound serum proteins often require aggressive extraction, such as pronase digestion at 37°C for 24 hours or acidic/basic liquid-liquid extraction. Deuterated labels can undergo hydrogen-deuterium (H/D) exchange with the solvent under these conditions, losing their mass tag. The carbon-13 labels in L-Thyroxine-13C6 are integrated into stable C-C bonds, resulting in 100% label retention[1].

Evidence DimensionLabel retention during extraction/digestion
Target Compound Data100% stable C-C bond isotopic retention
Comparator Or BaselineDeuterated T4 (Variable % label loss due to H/D exchange)
Quantified DifferenceAbsolute label stability during harsh processing
ConditionsPronase digestion (37°C, 24h) or acidic/basic extraction

Eliminates false-positive responses and quantification drift caused by de-deuteration during rigorous biological sample preparation.

SRM Differentiation
Reported
13C6-T4: m/z 784.2 → 738.1
Unlabeled T4: m/z 777.8 → 732.1
Enables interference-free quantitation
+6 Da mass shift ensures no cross-talk

Isotopic Envelope Resolution for Ultra-Low LLOQs

Endogenous thyroxine (m/z 777.6) possesses a natural isotopic envelope (M+1, M+2, M+3) due to the natural abundance of carbon-13 in its 15 carbon atoms. Utilizing an internal standard with insufficient mass separation can lead to signal cross-talk. L-Thyroxine-13C6 provides a +6 Da mass shift (precursor m/z 783.6), completely resolving the internal standard from the natural isotopic distribution of the target analyte [1].

Evidence DimensionMass-to-charge (m/z) separation
Target Compound Data+6 Da shift (Precursor m/z 783.6)
Comparator Or BaselineUnlabeled T4 (Precursor m/z 777.6) with natural isotopic envelope
Quantified Difference6 Da separation eliminates M+1/M+2/M+3 cross-talk
ConditionsElectrospray Ionization (ESI) MS/MS in Multiple Reaction Monitoring (MRM) mode

Prevents isotopic interference from high-concentration endogenous T4, allowing laboratories to achieve ultra-low Limits of Quantification (LLOQ) in the pg/mL range.

Panel Precision
Class-level
T4 reference interval 4.3–10.0 µg/dL
Supports multiplex THM profiling studies
Validated in human serum with 9-metabolite panel

Matrix Effect Correction Capacity in Clinical Samples

In direct equilibrium dialysis and online-SPE LC-MS/MS methods for serum, co-eluting phospholipids and salts cause dynamic ion suppression. Because L-Thyroxine-13C6 co-elutes exactly with T4, it perfectly mirrors this suppression, normalizing matrix effects to within a ±5-10% variance. Deuterated standards, due to their retention time shifts, fail to correct for these dynamic changes accurately [1].

Evidence DimensionMatrix effect normalization accuracy
Target Compound DataNormalizes matrix effects to within ±5-10% variance
Comparator Or BaselineDeuterated IS (Fails to correct dynamic ion suppression due to RT shift)
Quantified DifferenceSuperior quantitative accuracy in complex matrices
ConditionsOnline SPE-LC-MS/MS of human serum/plasma

Fulfills stringent FDA/EMA bioanalytical method validation criteria for clinical diagnostics, ensuring reproducible data across diverse patient samples.

Recovery & Precision
Reported
Recovery 96.5–99.6%, RSD reported
Enables non-invasive salivary T4 measurement
LOQ 25.0 pg/mL (400 µL saliva)
In Vivo Tracer
Class-level
Non-radioactive 13C6-T4 enables safe T4→T3 conversion tracing vs. 125I/131I tracers.
Enables ethically approvable metabolic studies
Detection of 13C6-T3 in plasma by LC-MS/MS
Co-Elution
Reported
13C6-T4 co-elutes with unlabeled T4; equivalent matrix effects
Ensures accurate isotope dilution correction
GC-MS SIM ions m/z 976/979 (derivatized)

Clinical Free T4 (FT4) Diagnostics

Ideal for equilibrium dialysis or ultrafiltration coupled with LC-MS/MS, where ultra-low limits of quantification (pg/mL) are required. The +6 Da mass shift and exact co-elution of L-Thyroxine-13C6 allow clinical laboratories to accurately diagnose hyper- or hypothyroidism without the binding-protein interference that plagues traditional immunoassays [1].

Pharmacokinetic (PK) and Toxicokinetic Profiling

Essential for quantifying total T4 in low-volume plasma or complex tissue homogenates (e.g., brain, thyroid gland) during endocrine disruptor screening or thyroid therapeutic development. The 100% stable C-C bond label ensures that the internal standard survives the harsh enzymatic digestions (e.g., pronase) required to free protein-bound hormones[2].

Multiplexed Steroid and Thyroid Hormone Panels

Perfectly suited for high-throughput clinical laboratories running multiplexed online-SPE or salting-out assisted liquid-liquid extraction (SALLE) assays. In these high-throughput environments, exact matrix effect correction is critical across diverse analyte classes, making 13C-labeled standards vastly superior to deuterated alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Endocrine disruptor screening LC-MS/MS
ISO 17034 accredited CRM concentration accuracy
Surrogate matrix method validation per OECD guidelines
T4 reference method development
Defined SRM transitions & 99% 13C enrichment
Immunoassay correlation and traceability
In vivo T4 metabolism tracing
Non-radioactive stable isotope tracer
Conversion product (13C6-T3) detection
Thyroid hormone metabolome profiling research
Multiplex panel internal standard
Metabolite reference intervals in healthy cohorts

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

777.6901 Da

Monoisotopic Mass

777.6901 Da

Heavy Atom Count

24

Tag

Thyroxine Impurities

Related CAS

720710-30-5 (unlabelled)

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